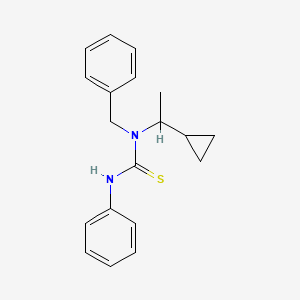

1-benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea

Description

1-Benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea is a thiourea derivative characterized by its unique substitution pattern: a benzyl group at the N1 position, a 1-cyclopropylethyl moiety at the adjacent N1′ position, and a phenyl group at the N3 position. Thiourea derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

1-benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2S/c1-15(17-12-13-17)21(14-16-8-4-2-5-9-16)19(22)20-18-10-6-3-7-11-18/h2-11,15,17H,12-14H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBGSSUAQFXIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1-cyclopropylethyl)-N’-phenylthiourea typically involves the reaction of N-benzyl-N-(1-cyclopropylethyl)amine with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N-(1-cyclopropylethyl)-N’-phenylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(1-cyclopropylethyl)-N’-phenylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-benzyl-N-(1-cyclopropylethyl)-N’-phenylthiourea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1-cyclopropylethyl)-N’-phenylthiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features, such as the thiourea moiety, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Group Variations

The compound’s distinct substituents differentiate it from other thioureas:

- 1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylthiourea (): Features an imidazole-propyl chain at N1, enhancing hydrogen-bonding capacity and π-π interactions, which may improve binding to biological targets like kinases or DNA .

- 1-(2-Hydroxyethyl)-3-phenylthiourea (): The hydroxyethyl group improves hydrophilicity, affecting solubility and pharmacokinetics compared to the lipophilic cyclopropylethyl group in the target compound .

Reactivity and Electronic Properties

In contrast, the benzyl and cyclopropylethyl groups in the target compound may stabilize the thiocarbonyl group through steric hindrance and hyperconjugation, altering reactivity in catalytic or biological systems .

Physicochemical Properties

Key differences in solubility, stability, and molecular weight are summarized below:

*RT: Room temperature

Biological Activity

1-benzyl-1-(1-cyclopropylethyl)-3-phenylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with cyclopropylethyl amine and phenyl isocyanate. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies indicate that it has strong activity against various bacterial strains, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Escherichia coli

Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic MIC μg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | 8 (Methicillin) |

| Escherichia coli | 64 | 16 (Ampicillin) |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including breast and prostate cancer. The compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 20 µM against different cancer cell lines.

Table 2 presents the cytotoxic effects observed in a study using human cancer cell lines.

| Cell Line | IC50 (μM) | Percentage Cell Death at 50 μM |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 70% |

| PC-3 (Prostate Cancer) | 18 | 65% |

The mechanism of action involves the induction of apoptosis and cell cycle arrest, particularly in the S phase, indicating a potential pathway for therapeutic intervention in cancer treatment.

Antioxidant Activity

The antioxidant properties of this thiourea derivative have also been investigated. It exhibited strong free radical scavenging activity, with an IC50 value of approximately 45 µg/mL in DPPH assays. This suggests that the compound could protect cells from oxidative stress, further supporting its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of thiourea derivatives like this compound. For instance, a study involving animal models demonstrated that treatment with this compound led to significant tumor reduction in mice bearing Ehrlich ascites carcinoma (EAC). The findings indicated a marked decrease in tumor volume and an increase in survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.